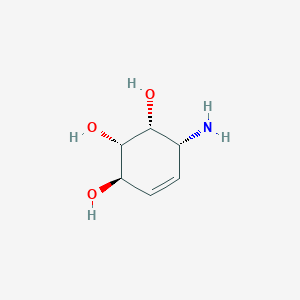
甲基草甘膦
概述
描述
N-methyl-N-(phosphonomethyl)glycine (MPG) is a phosphonate-based compound that has been studied for its potential applications in various scientific fields. MPG is an organic compound with a phosphonate group and an amino acid as its main components. MPG has been found to be an effective chelating agent, as well as an effective inhibitor of various enzymes. MPG has been used in various scientific applications such as biochemistry and physiology, and has been studied for its potential use in drug delivery and other medical applications.
科学研究应用
土壤微生物群落
研究表明,草甘膦可以通过提高微生物呼吸速率,显著影响土壤微生物群落。 这表明甲基草甘膦可用于研究其与微生物的相互作用对土壤健康和肥力的影响 .
真菌生物量指示剂
草甘膦已被用作土壤真菌生物量的指示剂,其中特定的脂肪酸(如 18:2ω6)作为标记物。 这种应用可以扩展到甲基草甘膦,它可能有助于估计各种土壤类型中真菌与细菌的生物量 .
蚯蚓生理学
研究探索了草甘膦类除草剂对蚯蚓活动和生理的潜在变化。 甲基草甘膦可以类似地应用于研究,以评估其对蚯蚓生物标志物活性和整体土壤生态系统健康的影响 .
害虫综合防治
草甘膦在害虫综合防治中的作用有据可查,特别是其独特的碳-磷 (C-P) 键对其除草作用的贡献。 可以对甲基草甘膦进行类似的研究,以用于害虫管理策略 .
植被管理
作为一种非选择性除草剂,草甘膦广泛用于农业和非农业环境中的植被管理。 甲基草甘膦也可能被用于控制不需要的植被,同时研究其对环境的影响 .
农业和林业中的杂草管理
草甘膦类除草剂对于农业和林业的杂草管理至关重要。 还可以对甲基草甘膦进行研究,以调查其在这些实践中的功效、污染最小化和对人类健康的影响 .
作用机制
Target of Action
The primary target of Methyl Glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .
Mode of Action
Methyl Glyphosate acts by inhibiting the EPSPS enzyme . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . The herbicide’s mode of action is unique and ideal for vegetation management in both agricultural and non-agricultural settings .
Biochemical Pathways
The inhibition of the EPSPS enzyme by Methyl Glyphosate affects the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids, which are precursors to many other essential compounds in plants . The disruption of this pathway leads to multiple phytotoxicity effects, both upstream and downstream from EPSPS, including the loss of plant defenses against pathogens .
Pharmacokinetics
Methyl Glyphosate is poorly absorbed from the gastrointestinal tract and is rapidly and essentially completely excreted . Its persistence in the environment, such as in water and soil systems, is due to its misuse in agricultural regions, which causes its percolation into groundwater via the vertical soil profile .
Result of Action
The result of Methyl Glyphosate’s action is the death of the plant. The disruption of the shikimate pathway leads to a deficiency in the production of essential aromatic amino acids, which in turn impacts various physiological processes in the plant . This includes the loss of plant defenses against pathogens, leading to the plant’s death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Methyl Glyphosate. The persistence of glyphosate residue in the environment, such as in water and soil systems, endangers many non-target organisms existing in the natural environment .
安全和危害
生化分析
Biochemical Properties
N-methyl-N-(phosphonomethyl)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms . By inhibiting EPSPS, N-methyl-N-(phosphonomethyl)glycine disrupts the production of essential amino acids such as tryptophan, phenylalanine, and tyrosine, leading to the death of the plant .
Cellular Effects
N-methyl-N-(phosphonomethyl)glycine affects various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the shikimate pathway. In animal cells, although the shikimate pathway is absent, N-methyl-N-(phosphonomethyl)glycine can still have indirect effects. Studies have shown that exposure to glyphosate can lead to increased apoptosis and changes in gene expression in certain cell types . Additionally, it can affect cell signaling pathways and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of N-methyl-N-(phosphonomethyl)glycine involves its binding to the active site of the EPSPS enzyme, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate, a critical step in the shikimate pathway . The inhibition of this pathway leads to a depletion of aromatic amino acids, which are essential for protein synthesis and other metabolic processes in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-N-(phosphonomethyl)glycine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that glyphosate can persist in the environment and in biological systems, leading to prolonged exposure and potential long-term effects . In vitro and in vivo studies have demonstrated that chronic exposure to glyphosate can result in cumulative toxic effects on cells and tissues .
Dosage Effects in Animal Models
The effects of N-methyl-N-(phosphonomethyl)glycine vary with different dosages in animal models. At low doses, glyphosate may have minimal or no observable effects. At higher doses, it can cause toxic effects, including increased apoptosis, oxidative stress, and changes in gene expression . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage in determining the safety and toxicity of glyphosate .
Metabolic Pathways
N-methyl-N-(phosphonomethyl)glycine is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. The compound interacts with the enzyme EPSPS, inhibiting its activity and disrupting the production of tryptophan, phenylalanine, and tyrosine . This inhibition affects metabolic flux and metabolite levels, leading to the accumulation of shikimate-3-phosphate and other intermediates in the pathway .
Transport and Distribution
Within cells and tissues, N-methyl-N-(phosphonomethyl)glycine is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . The compound’s localization and accumulation can influence its activity and toxicity .
Subcellular Localization
The subcellular localization of N-methyl-N-(phosphonomethyl)glycine can affect its activity and function. In plants, glyphosate is primarily localized in the chloroplasts, where the shikimate pathway is active . This localization allows the compound to effectively inhibit EPSPS and disrupt the biosynthesis of aromatic amino acids. In animal cells, the subcellular localization of glyphosate is less well-defined, but it may interact with various cellular compartments and organelles, influencing its effects on cellular function .
属性
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24569-83-3 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24569-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
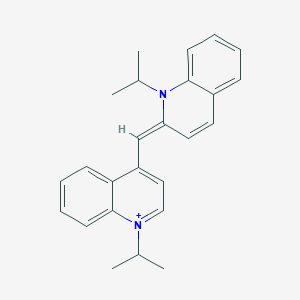
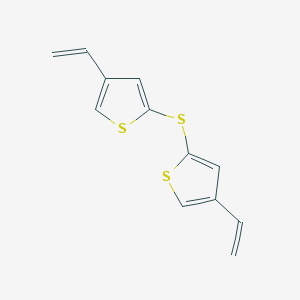

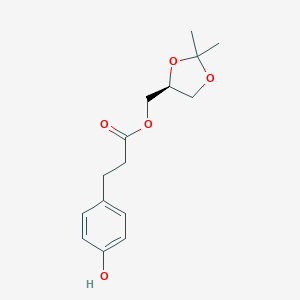
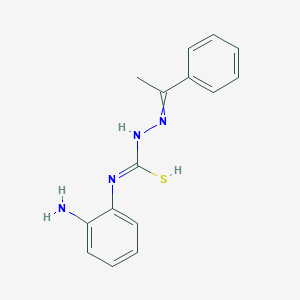
![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
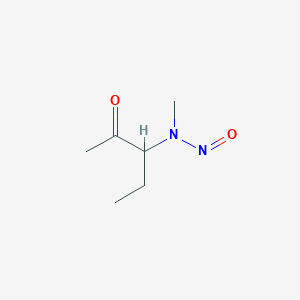
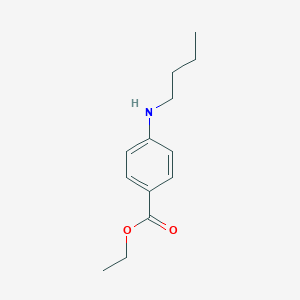
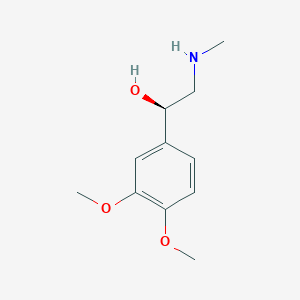
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
